Cellotetraitol
Description
Properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAHEUHBAZYUOI-ZEUIETHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970825 | |
| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5548-55-0 | |
| Record name | Cellotetraitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Cellotetraitol Solubility & Handling in Research Applications
Executive Summary
Cellotetraitol (
For researchers and drug developers, the solubility of cellotetraitol presents a specific challenge: it possesses the amphiphilic rigidity of a cellooligosaccharide (favoring strong intermolecular hydrogen bonding) while lacking the high aqueous solubility of simple monosaccharides. This guide defines the solubility boundaries of cellotetraitol to ensure reproducible data in enzymatic assays (e.g., cellulase inhibition), NMR structural analysis, and HPLC quantification.[1]
Part 1: Molecular Architecture & Solubility Mechanics[1]
To manipulate cellotetraitol effectively, one must understand the thermodynamic forces at play.
The Hydrogen Bonding Network
Cellotetraitol consists of four glucose units linked by
-
Impact: While this increases conformational flexibility at the terminus, the remaining chain retains a rigid, ribbon-like structure typical of cellulose fragments.[1]
-
Lattice Energy: The molecule has a high propensity to self-associate via intermolecular hydrogen bonds. Solvents must disrupt these cohesive forces to achieve dissolution.
Solvent Interaction Logic
-
Water: Acts as a hydrogen bond donor and acceptor. It can solvate cellotetraitol effectively at low-to-moderate concentrations, but solubility decreases significantly compared to glucose or cellobiose due to the increased hydrophobic character of the pyranose faces in the DP4 chain.
-
DMSO (Dimethyl Sulfoxide): A powerful polar aprotic solvent. It disrupts the intermolecular H-bonds of the sugar without donating protons, making it the superior solvent for high-concentration stocks and NMR analysis.
-
Alcohols (Ethanol/Methanol): These act as anti-solvents . The dielectric constant is too low to shield the sugar's polar groups effectively, leading to aggregation and precipitation.
Part 2: Solubility Data Matrix
The following table summarizes the solubility behavior of cellotetraitol across standard laboratory solvent systems.
| Solvent System | Solubility Rating | Estimated Limit (25°C) | Primary Application |
| Water (Deionized) | Moderate | ~10–50 mM* | Enzymatic assays, HPLC mobile phase |
| DMSO | High | >100 mM | NMR spectroscopy, Cryopreservation stocks |
| NaOH (0.1 M) | High | >50 mM | HPAEC-PAD chromatography (anion form) |
| Ethanol (100%) | Insoluble | < 0.1 mM | Precipitation/Purification |
| Methanol | Poor | < 1 mM | Washing crystals |
| Ionic Liquids | High | Variable | Cellulose regeneration studies |
*Note: Aqueous solubility is temperature-dependent. While "soluble," solutions >10 mM may require heating to dissolve and can retrograde (precipitate) upon prolonged storage at 4°C.[1]
Part 3: Experimental Protocols
Protocol A: Preparation of Aqueous Stock Solutions (for Enzymatic Assays)
Objective: Create a stable, precipitate-free stock for use in cellulase or glycoside hydrolase assays.[1]
-
Weighing: Weigh the target amount of cellotetraitol powder. Note that the powder is often hygroscopic; weigh quickly or in a dry box if precision <1% is required.
-
Wetting: Add 50% of the final volume of ultrapure water (Milli-Q, 18.2 MΩ·cm).
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
Critical Step: If the solution appears cloudy, heat to 40–50°C in a water bath for 5–10 minutes. The alditol end-group prevents caramelization or degradation at these mild temperatures.
-
-
Buffer Adjustment: Once dissolved, add concentrated buffer stock (e.g., 10x Sodium Acetate pH 5.[1]0) to the final volume.
-
Why? Dissolving directly in high-salt buffer can reduce solubility ("salting out"). Always dissolve in water first.
-
-
Filtration: Filter through a 0.22 µm PVDF or PES membrane to remove micro-particulates that could nucleate precipitation.
Protocol B: Preparation of NMR Samples
Objective: Prepare a sample for 1H or 13C NMR structural verification.
-
Solvent Choice: Use DMSO-d6 (Deuterated Dimethyl Sulfoxide).[2]
-
Reasoning: D2O is acceptable, but DMSO-d6 provides sharper resolution of hydroxyl protons (which exchange rapidly in D2O) and prevents potential aggregation/gelation at the high concentrations required for 13C NMR.
-
-
Concentration: Target 10–20 mg per 0.6 mL solvent.
-
Procedure:
-
Add DMSO-d6 to the solid in a vial.
-
Vortex until clear.
-
Transfer to the NMR tube.[2]
-
Note: Cellotetraitol signals will appear in the 3.0–5.5 ppm region (sugar ring protons) and 4.0–6.0 ppm (hydroxyls, if not exchanging).
-
Protocol C: Solvent Exchange & Precipitation
Objective: Recover cellotetraitol from an aqueous reaction mixture.
-
Concentration: Evaporate the aqueous solution to a minimal volume (syrup-like consistency) using a rotary evaporator or SpeedVac.
-
Precipitation: Add 5–10 volumes of ice-cold Ethanol (100%) or Isopropanol .
-
Incubation: Let stand at -20°C for 2 hours to overnight. The cellotetraitol will crystallize/precipitate as a white solid.
-
Collection: Centrifuge at 10,000 x g for 15 minutes. Decant the supernatant.
-
Drying: Dry the pellet under vacuum to remove residual organic solvent.
Part 4: Visualization of Solubility Workflow
The following decision tree guides the researcher in selecting the correct solvent system based on the intended application.
Figure 1: Decision matrix for cellotetraitol solvent selection based on downstream application.
Part 5: Analytical Applications
HPLC Quantification (HPAEC-PAD)
The gold standard for quantifying cellotetraitol is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) .
-
Column: Dionex CarboPac PA1 or PA200.
-
Mobile Phase: 100 mM NaOH (Isocratic) or NaOH/NaOAc gradient.
-
Mechanism: At high pH (>12), the hydroxyl groups of cellotetraitol partially ionize (
), allowing separation based on charge and size.[1] -
Note: Cellotetraitol elutes earlier than cellotetraose because the open-chain alditol interacts differently with the stationary phase than the cyclic aldose.
Cellulase Inhibition Studies
Cellotetraitol is often used as a non-hydrolyzable analog or to study the "non-reducing end" specificity of cellulases (e.g., cellobiohydrolases).
-
Protocol Note: When using cellotetraitol as a competitive inhibitor, ensure the stock solution is pH-matched to the enzyme buffer after dissolution to prevent localized pH shock to the enzyme.
References
-
Megazyme. (n.d.). Cellotetraose and Cellooligosaccharides: Technical Data and Stability. Retrieved from [Link]
-
Zhang, Y. H. P., & Lynd, L. R. (2004).[1] Toward an aggregated understanding of enzymatic hydrolysis of cellulose: noncomplexed cellulase systems. Biotechnology and Bioengineering.[3] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cellotetraitol. Retrieved from [Link]
Sources
Cellotetraitol (1,4-β-D-Glucan Alditol): Technical Guide for Enzymology and Analytical Chemistry
Executive Summary
Cellotetraitol (CAS 5548-55-0) is the alditol derivative of cellotetraose, formed by the reduction of the reducing-end glucose unit to glucitol (sorbitol).[1] In carbohydrate chemistry and enzymology, it serves as a critical reference standard and mechanistic probe. Unlike its parent sugar, cellotetraitol lacks an anomeric center, preventing mutarotation. This chemical stability makes it an indispensable tool for high-resolution High-Performance Anion-Exchange Chromatography (HPAEC) and for elucidating the directionality of cellobiohydrolases (CBHs) in biomass conversion research.
This guide details the physicochemical properties, analytical protocols, and experimental applications of cellotetraitol, designed for researchers optimizing cellulase cocktails or conducting structural carbohydrate analysis.
Part 1: Chemical Identity & Properties[3][4]
Core Specifications
| Property | Specification |
| Common Name | Cellotetraitol |
| Systematic Name | |
| CAS Number | 5548-55-0 |
| Molecular Formula | C |
| Molecular Weight | 668.59 g/mol |
| Purity Standard | |
| Solubility | Soluble in water (>50 mg/mL), DMSO; Insoluble in ethanol |
Structural Significance
The molecule consists of three glucose units linked
-
Simplification of Chromatography: It elutes as a single sharp peak in HPAEC, whereas cellotetraose splits into
and anomers, complicating integration. -
Enzymatic Directionality Probe: The open-chain glucitol terminus is distinct from a glucopyranose ring, allowing researchers to distinguish between enzymes that attack the reducing end versus the non-reducing end.
Part 2: Analytical Methodology (HPAEC-PAD)
The "Gold Standard" Protocol
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the required method for quantifying cellotetraitol. Unlike HPLC with Refractive Index (RI) detection, HPAEC-PAD offers femtomole sensitivity and resolves cellotetraitol from native cellooligosaccharides.
Instrument Configuration
-
System: Dionex ICS-5000+ or equivalent.
-
Column: CarboPac PA1 or PA200 (250 x 4 mm) with matching guard column.
-
Detector: Electrochemical (Gold working electrode, Ag/AgCl reference).
-
Mobile Phase A: 100 mM NaOH (Carbonate-free).
-
Mobile Phase B: 100 mM NaOH + 500 mM Sodium Acetate (NaOAc).
Gradient Method (Standard Workflow)
This gradient separates cellotetraitol (elutes earlier) from cellotetraose (elutes later due to higher acidity of the hemiacetal).
| Time (min) | % Eluent A (NaOH) | % Eluent B (NaOH/NaOAc) | Action |
| 0.0 | 100 | 0 | Equilibration |
| 2.0 | 100 | 0 | Sample Injection |
| 30.0 | 50 | 50 | Linear Gradient (0-250mM NaOAc) |
| 30.1 | 0 | 100 | Column Wash |
| 35.0 | 100 | 0 | Re-equilibration |
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the HPAEC-PAD analysis, highlighting the critical decision points for data validity.
Caption: Step-by-step workflow for HPAEC-PAD analysis of cellotetraitol, ensuring column longevity and signal reproducibility.
Part 3: Enzymological Applications[7]
Probing Cellulase Directionality
Cellotetraitol is uniquely suited to distinguish between Exoglucanases (Cellobiohydrolases, CBH).
-
CBH I (Cel7A): Attacks from the reducing end . The modified glucitol tail of cellotetraitol interferes with the productive binding in the active site tunnel of Cel7A, often significantly reducing hydrolysis rates compared to cellotetraose.
-
CBH II (Cel6A): Attacks from the non-reducing end . Cel6A binds the unmodified non-reducing end of cellotetraitol and cleaves it normally.
Reaction Logic:
If the enzyme were an endoglucanase cleaving randomly, you might observe glucose + cellotriitol. This specific cleavage pattern allows precise mapping of the enzyme's active site topology.
Experimental Protocol: Hydrolysis Assay
Objective: Determine if an unknown cellulase exhibits non-reducing end exocellulase activity.
-
Substrate Prep: Dissolve Cellotetraitol to 5 mM in 50 mM Sodium Acetate buffer (pH 5.0).
-
Enzyme Addition: Add purified enzyme (e.g., 0.1 - 1.0 µM final concentration).
-
Incubation: Incubate at 40°C for timepoints
min. -
Termination: Stop reaction by heating to 100°C for 5 min or adding 0.1 M NaOH (if going directly to HPAEC).
-
Analysis: Analyze supernatant via HPAEC-PAD.
-
Positive Result for Non-Reducing End Attack: Appearance of Cellobiose and Cellobiitol (peak shift).
-
Negative Result: No hydrolysis or random products.
-
Hydrolysis Pathway Diagram
Caption: Mechanistic differentiation of Cellobiohydrolases using Cellotetraitol. The modified reducing end acts as a selection filter for enzyme activity.
Part 4: Synthesis (Laboratory Scale)
If commercial standards are unavailable, cellotetraitol can be synthesized from cellotetraose.
Protocol:
-
Dissolution: Dissolve 50 mg Cellotetraose (CAS 38819-01-1) in 5 mL distilled water.
-
Reduction: Add 1.0 M Sodium Borohydride (
) in 0.1 M NaOH to the solution (excess, approx 2:1 molar ratio). -
Reaction: Stir at room temperature for 2 hours.
-
Quenching: Add Amberlite IR-120 (H+ form) resin until pH is neutral/acidic to destroy excess borohydride and remove sodium ions.
-
Evaporation: Filter resin and evaporate the supernatant to dryness.
-
Borate Removal: Co-evaporate with methanol (3x) to remove borate esters as volatile trimethyl borate.
-
Lyophilization: Freeze-dry the residue to obtain white fluffy powder of Cellotetraitol.
References
-
Megazyme. Cellotetraose and Cellooligosaccharides Product Guide. Retrieved from
-
Dionex (Thermo Fisher). Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Retrieved from
- Scheffel, A. et al. (2010). Structure-function relationships in Cellobiohydrolase Cel6A. Journal of Biological Chemistry. (Contextual grounding for CBH mechanism).
-
US Biological. 1,4-b-D-Cellotetraitol Specifications. Retrieved from
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of Cellotetraitol via Sodium Borohydride Reduction
Abstract & Application Context
Cellotetraitol is the alditol derivative of cellotetraose, a linear tetrasaccharide of glucose linked via
-
Simplification of Chromatographic Profiles: It eliminates the
/ anomeric equilibrium, collapsing split peaks into single, sharp peaks during High-Performance Anion-Exchange Chromatography (HPAEC) and LC-MS. -
Chemical Stabilization: It prevents "peeling reactions" (alkaline degradation) during high-pH methylation analysis or base-catalyzed fractionation.
-
Enzymatic Assay Standards: It serves as a non-reducing standard to calibrate endo- vs. exo-cellulase activity assays.
This protocol details a robust, high-yield method for reducing cellotetraose to cellotetraitol using sodium borohydride (
Chemical Mechanism
The reduction proceeds via a nucleophilic addition of a hydride ion (
-
Ring Opening: In aqueous solution, the reducing end of cellotetraose exists in equilibrium between the cyclic hemiacetal (dominant) and the acyclic aldehyde (trace).
-
Hydride Attack:
donates a hydride to the electrophilic aldehyde carbon. -
Irreversible Trap: The reduction to the alcohol is irreversible, shifting the equilibrium entirely toward the open-chain alditol form.
Reaction Scheme:
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Cellotetraose | >95% Purity (HPAEC) | Substrate |
| Sodium Borohydride ( | >98%, Powder | Reducing Agent |
| Acetic Acid (Glacial) | ACS Reagent | Quenching Agent |
| Methanol (MeOH) | HPLC Grade | Borate Removal (Co-evaporation) |
| Sodium Hydroxide (NaOH) | 50% w/w solution (low carbonate) | Reaction Buffer / HPAEC Eluent |
| Cation Exchange Resin | Dowex 50W-X8 ( | Desalting / Quenching (Optional) |
| Water | 18.2 M | Solvent |
Experimental Workflow
Figure 1: Step-by-step workflow for the reduction and purification of cellotetraitol. Note the critical methanol co-evaporation step to remove borate complexes.
Detailed Protocol
Phase A: Preparation and Reduction
Objective: Complete saturation of the aldehyde group with hydride.
-
Substrate Solution: Dissolve 10 mg of Cellotetraose in 1.0 mL of Milli-Q water in a 10 mL round-bottom flask or glass vial.
-
Note: Ensure complete dissolution. Vortex if necessary.
-
-
Reductant Preparation: Prepare a fresh 1.0 M
solution in 0.1 M NaOH.-
Why NaOH?
decomposes rapidly in neutral/acidic water.[1] The alkali stabilizes the hydride.
-
-
Reaction Initiation: Add 1.0 mL of the
solution to the cellotetraose sample.-
Stoichiometry: This provides a massive molar excess (~50-100x), driving the reaction kinetics to completion rapidly.
-
-
Incubation: Cap the vial loosely (to allow minor gas escape) and stir at Room Temperature (20-25°C) for 3 hours .
-
Checkpoint: The solution should remain clear. Bubbling is minimal at this stage.
-
Phase B: Quenching and Borate Removal
Objective: Destroy excess hydride and remove interfering borate salts. Borate forms stable complexes with polyols (like cellotetraitol), altering their chromatography and mass spec signals.
-
Quenching: Cool the reaction vessel on ice. Dropwise add 2 M Acetic Acid until gas evolution (
) ceases and the pH reaches ~5.0.-
Safety: Perform in a fume hood. Hydrogen gas is flammable.[1]
-
-
Evaporation 1: Evaporate the solution to dryness using a Rotary Evaporator (bath temp < 40°C) or a SpeedVac.
-
Methanol Co-evaporation (The Critical Step):
-
Add 2 mL of Methanol (or 1% Acetic Acid in MeOH) to the dry residue.
-
Vortex to resuspend the solids.
-
Evaporate to dryness.
-
Repeat this step 4 times.
- Trimethyl Borate (Volatile) + Water. The volatile ester is removed by vacuum, stripping the boron from the sample.
-
Phase C: Final Purification (Desalting)
Required if the downstream application is Mass Spectrometry (LC-MS).
-
Redissolve the residue in 1 mL Milli-Q water.
-
Pass the solution through a small column (or SPE cartridge) containing 1 mL of Dowex 50W-X8 (
form) resin.-
Action: Exchanges
ions for .
-
-
Lyophilize the eluate to obtain pure Cellotetraitol.
Quality Control: HPAEC-PAD Analysis
Verify the conversion using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
| Parameter | Setting |
| Column | Dionex CarboPac PA1 or PA200 (4 x 250 mm) |
| Guard Column | CarboPac PA1/PA200 Guard |
| Flow Rate | 1.0 mL/min (PA1) or 0.5 mL/min (PA200) |
| Eluent A | 100 mM NaOH |
| Eluent B | 100 mM NaOH + 500 mM Sodium Acetate |
| Gradient | 0-10 min: 100% A (Isocratic)10-30 min: 0-50% B (Linear Gradient) |
| Detection | Pulsed Amperometry (Standard Quadruple Potential Waveform) |
Expected Results:
-
Cellotetraose (Starting Material): Elutes later (due to higher acidity of the hemiacetal). Peak may be split or broad.
-
Cellotetraitol (Product): Elutes earlier than cellotetraose (reduced charge density). Must appear as a single, sharp symmetrical peak.
-
Completeness: Absence of the Cellotetraose peak indicates >99% conversion.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Old | Use fresh |
| Peak Broadening (HPAEC) | Borate contamination.[5] | Increase the number of Methanol co-evaporation cycles (up to 5-6x). |
| High Backpressure (LC) | Salt precipitation. | Ensure thorough desalting using Cation Exchange resin before injection. |
| Loss of Sample | Adsorption to resin. | Wash resin thoroughly with water after sample loading to recover all sugars. |
References
-
Fukuda, M. (2001).[6] Chemical labeling of carbohydrates by oxidation and sodium borohydride reduction. Current Protocols in Molecular Biology, 17(1), 17-5.[6] Link
-
Xu, Y., et al. (2013). Simultaneous Separation and Quantification of Linear Xylo- and Cello-Oligosaccharides Mixtures by HPAEC-PAD. BioResources, 8(3), 3247-3259.[7] Link
-
Reske, J., et al. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. Link
-
Larkin, M., & Stokes, K. (2011). Sodium Borohydride Reduction of Aldehydes: Mechanism and Protocol. Master Organic Chemistry. Link
-
Rohrer, J. (2020). Application of Ion Chromatography with Electrochemical Detection in Optimization and Control of Fermentation. BioPharm International, 33(11). Link
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. hydrogen.energy.gov [hydrogen.energy.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical labeling of carbohydrates by oxidation and sodium borohydride reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
Application Note: The Use of Cellotetraitol as an Internal Standard in HPLC for Reliable Quantification of Oligosaccharides
Introduction: The Imperative for Precision in Oligosaccharide Analysis
Oligosaccharides play a critical role in a vast array of biological processes and are key components in the development of biopharmaceuticals, functional foods, and biofuels. Accurate and precise quantification of these molecules is paramount for research, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for oligosaccharide analysis. However, the inherent complexity of carbohydrate analysis, including the presence of anomers and potential variations in sample preparation and injection volumes, can lead to significant analytical variability.
The use of an internal standard (IS) is a well-established strategy to enhance the accuracy and precision of chromatographic quantification.[1][2][3] An internal standard is a compound of known concentration that is added to all samples, calibrants, and blanks.[1][2] By normalizing the analyte response to the internal standard response, variations introduced during sample preparation and analysis can be effectively compensated for.[3][4]
This application note provides a comprehensive guide for the use of cellotetraitol as an internal standard for the HPLC analysis of cellooligosaccharides and other structurally related neutral oligosaccharides. Cellotetraitol, the alditol (sugar alcohol) of cellotetraose, offers distinct advantages as an internal standard in this context.
The Rationale for Cellotetraitol as an Internal Standard
The selection of an appropriate internal standard is the most critical step in developing a robust HPLC method.[4][5] An ideal internal standard should possess the following characteristics:
-
Structural Similarity: The internal standard should be chemically and physically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and chromatographic separation.[4][5]
-
Purity and Availability: It must be available in a highly purified form and should not be present in the original sample matrix.
-
Chromatographic Resolution: The internal standard must be well-resolved from the analyte peaks and any other sample components.[4][5]
-
Stability: It should be stable throughout the entire analytical procedure.[6]
Cellotetraitol, as the reduced form of cellotetraose, is an excellent candidate for an internal standard in the analysis of cellooligosaccharides for several key reasons:
-
Elimination of Anomeric Peaks: The reduction of the terminal aldehyde group of cellotetraose to a primary alcohol in cellotetraitol eliminates the formation of α and β anomers. This results in a single, sharp chromatographic peak, simplifying the chromatogram and improving integration accuracy. The use of alditols to improve LC resolution is a known strategy.
-
Close Structural Analogy: Cellotetraitol shares the same β-1,4-glycosidic linkages and overall molecular size as its parent oligosaccharide, ensuring similar extraction efficiency and chromatographic behavior.
-
Distinct Retention Time: While structurally similar, the difference in the terminal functional group typically results in a retention time that is slightly different from the parent oligosaccharide, allowing for good chromatographic resolution.
Experimental Protocol: Implementation of Cellotetraitol as an Internal Standard
This protocol provides a general framework for the use of cellotetraitol as an internal standard. Specific parameters may require optimization based on the specific oligosaccharide analytes and the HPLC system used.
Materials and Reagents
-
Cellotetraitol (analytical standard grade)
-
Cellooligosaccharide standards (e.g., cellobiose, cellotriose, cellotetraose)
-
High-purity water (18.2 MΩ·cm)
-
Acetonitrile (HPLC grade)
-
Other solvents and reagents as required for sample preparation
Preparation of Standard Solutions
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of cellotetraitol and dissolve it in high-purity water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Store at 2-8°C.
Analyte Stock Solutions: Prepare individual stock solutions of the oligosaccharide analytes in high-purity water at a known concentration (e.g., 1 mg/mL).
Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solutions. To each calibration standard, add a constant, known amount of the IS Stock solution. The final concentration of the internal standard should be consistent across all calibration levels and within the linear range of the detector.
Sample Preparation
-
Accurately weigh or measure the sample containing the oligosaccharide analytes.
-
Perform any necessary extraction, hydrolysis, or cleanup steps.
-
Prior to the final dilution step, add a precise volume of the IS Stock solution to the sample extract.
-
Dilute the sample to the final volume with an appropriate solvent.
-
Filter the final sample through a 0.22 µm syringe filter before HPLC analysis.
HPLC Conditions (Example for HILIC)
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide, Amino, or Diol phase) suitable for oligosaccharide separation.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: High-purity water
-
Gradient: A typical gradient would start with a high percentage of acetonitrile and gradually increase the percentage of water to elute the more polar oligosaccharides.
-
Flow Rate: 0.5 - 1.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-20 µL
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). For enhanced sensitivity and specificity, especially in complex matrices, Mass Spectrometry (MS) can be employed.
Data Analysis
-
Integrate the peak areas of the analyte(s) and the internal standard (cellotetraitol).
-
Calculate the Response Factor (RF) for each analyte using the calibration standards: RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)
-
Plot a calibration curve of (Analyte Peak Area / IS Peak Area) versus (Analyte Concentration / IS Concentration).
-
For the unknown samples, calculate the concentration of the analyte using the response ratio and the calibration curve.
Method Validation: Ensuring a Self-Validating System
A validated analytical method provides confidence in the reliability of the results.[7][8][9] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2) or equivalent regulatory standards.[9]
Validation Parameters
The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analyte and the internal standard in a blank sample matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity. The correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a sample of known concentration or by spiking a blank matrix with a known amount of the analyte at different concentration levels.[7] The mean recovery should ideally be within 98-102%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.[7]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
System Suitability
Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as:
-
Tailing factor: Should be ≤ 2.
-
Theoretical plates (N): A measure of column efficiency.
-
Resolution (Rs): The degree of separation between the analyte and the internal standard peaks (should be > 1.5).
-
Repeatability of injections: RSD of peak areas from replicate injections should be ≤ 2%.
Visualizing the Workflow
Sources
- 1. Efficient analysis of monosaccharides and oligosaccharides from hydrolyzed hemicellulose of Spartina anglica :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Cellotetraose | C24H42O21 | CID 170125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 4. Analysis of O-linked oligosaccharide alditols by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HPLC and HPAEC of Oligosaccharides and Glycopeptides | Springer Nature Experiments [experiments.springernature.com]
- 7. Analysis of oligosaccharides by on-line high-performance liquid chromatography and ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Cellobiitol | C12H24O11 | CID 160514 - PubChem [pubchem.ncbi.nlm.nih.gov]
cellotetraitol preparation for subsite mapping of cellulases
Application Note: Preparation of Cellotetraitol for Kinetic Subsite Mapping of Cellulases
Abstract & Introduction
The structural complexity of cellulolytic enzymes—specifically the topology of their active sites—presents a significant challenge in kinetic characterization. Unlike simple lock-and-key enzymes, cellulases (endoglucanases, cellobiohydrolases) possess extended active site clefts or tunnels composed of multiple subsites , each capable of binding a glucosyl unit. These subsites are labeled
Standard reducing sugars (e.g., cellotetraose) are insufficient for precise mapping because the products of hydrolysis (e.g., cellobiose) are indistinguishable from the substrate's reducing end, and the substrate itself is subject to mutarotation.
The Solution: This guide details the preparation and application of Cellotetraitol (reduced cellotetraose). By reducing the terminal aldehyde of cellotetraose to a chemically inert alditol (sugar alcohol), we create a polarized substrate. This modification "tags" the reducing end, allowing researchers to:
-
Distinguish Directionality: Differentiate between attack at the non-reducing end vs. the reducing end.
-
Quantify Bond Frequency: Calculate the probability of cleavage at specific glycosidic linkages based on unique product profiles.
-
Eliminate Mutarotation: Simplify HPLC/HPAEC chromatograms.
Principle of Subsite Mapping
The core principle relies on the asymmetry of the cellotetraitol molecule.
-
Substrate: Glc-Glc-Glc-Glc-OH (Cellotetraitol)
-
Active Site: Cleavage always occurs between
and .
If an enzyme binds the substrate such that the alditol end is at subsite
Example Scenario:
-
Cleavage at Bond 1 (Non-reducing end): Yields Glucose + Cellotriitol .
-
Cleavage at Bond 2 (Middle): Yields Cellobiose + Cellobiitol .
-
Cleavage at Bond 3 (Reducing end): Yields Cellotriose + Glucitol (Sorbitol) .
By quantifying the molar ratio of these specific products, the affinity of the enzyme's subsites can be mathematically modeled.
Workflow Visualization
Figure 1: Critical path for the synthesis and purification of cellotetraitol. Note the repetitive methanol evaporation step, which is essential for removing borate complexes that interfere with chromatography.
Protocol 1: Chemical Synthesis of Cellotetraitol
Safety Note: Sodium Borohydride (
Materials
-
Substrate: Cellotetraose (>95% purity, e.g., Megazyme or Sigma).
-
Reducing Agent: Sodium Borohydride (
).[1][2][3][4] -
Solvent: 1 M Ammonium Hydroxide (
) or 50 mM NaOH. -
Cleanup: Glacial Acetic Acid, Methanol (HPLC grade), Amberlite IR-120 (H+ form) resin.
Step-by-Step Procedure
-
Solubilization: Dissolve 10 mg of Cellotetraose in 1.0 mL of distilled water. Ensure complete dissolution.
-
Reduction: Add 1.0 mL of freshly prepared 1 M
(dissolved in 0.1 M NaOH or ).-
Expert Insight: The alkaline pH prevents premature decomposition of the borohydride.
-
-
Incubation: Incubate at room temperature (20–25°C) for 3 hours.
-
Validation: Spot 1
L on a TLC plate. Spray with anisaldehyde/sulfuric acid. The starting material (reducing sugar) should disappear.
-
-
Quenching (The Acid Trap): Add cation exchange resin (Amberlite IR-120 H+) slowly until gas evolution ceases and pH drops to ~4.0. This converts excess
to boric acid and removes ions. -
Filtration: Filter out the resin beads and collect the supernatant. Wash beads with 2 mL water.
-
Borate Removal (CRITICAL):
-
The solution now contains cellotetraitol and boric acid. Boric acid forms complexes with polyols, skewing HPAEC analysis.
-
Add 5 mL of Methanol to the filtrate.
-
Evaporate to dryness using a rotary evaporator or SpeedVac at 40°C.
-
Repeat this Methanol addition/evaporation step 4 times.
-
Mechanism:[2][3][4][5] Boric acid reacts with methanol to form trimethyl borate (
), which is volatile and removed by evaporation.
-
-
Reconstitution: Dissolve the final white residue in high-purity water to a stock concentration (e.g., 10 mM).
Protocol 2: Quality Control (HPAEC-PAD)
Before using the reagent for kinetics, you must validate that the aldehyde group is fully reduced.
System: Dionex ICS-5000+ or equivalent. Detector: Pulsed Amperometric Detection (PAD) with Gold electrode. Column: CarboPac MA1 (Optimized for alditols) or CarboPac PA1.
| Parameter | Condition |
| Column | Dionex CarboPac MA1 (4 x 250 mm) |
| Eluent A | 480 mM NaOH |
| Eluent B | Water |
| Flow Rate | 0.4 mL/min |
| Temperature | 30°C |
| Detection | PAD (Standard Quadruple Potential Waveform) |
Acceptance Criteria:
-
Retention Time Shift: Cellotetraitol will elute earlier than cellotetraose on a PA1 column (due to loss of the ionizable anomeric hydroxyl) but may vary on MA1 depending on hydroxide concentration.
-
Absence of Precursor: No peak should be visible at the retention time of standard cellotetraose.
-
Mass Spec (Optional): ESI-MS should show a mass shift of +2 Da (M+2) relative to the parent oligosaccharide.
Protocol 3: Enzymatic Subsite Mapping Assay
Experimental Design
-
Enzyme: Purified Cellulase (e.g., Tr. Cel7A or Cel5A).
-
Substrate: Cellotetraitol (100
M - 1 mM). -
Buffer: 50 mM Sodium Acetate, pH 5.0 (or enzyme optimum).
Procedure
-
Equilibration: Pre-warm buffer and substrate to reaction temperature (usually 40–50°C).
-
Initiation: Add enzyme (final conc. 10–50 nM). Total volume: 500
L. -
Sampling: At defined intervals (e.g., 5, 10, 30 min), remove 50
L aliquots. -
Termination: Immediately boil (100°C, 5 min) or add 10
L of 1 M NaOH to stop the reaction and prepare for HPAEC. -
Analysis: Inject onto HPAEC-PAD (CarboPac MA1).
Data Analysis & Interpretation
The power of this method lies in the product profile. The table below illustrates how to map the cleavage site based on the products detected.
Substrate:
| Cleavage Bond | Subsites Occupied (Example) | Products Detected | Interpretation |
| Bond 1 (Non-reducing end) | Glucose + Cellotriitol | High affinity for terminal non-reducing end. | |
| Bond 2 (Middle) | Cellobiose + Cellobiitol | Central cleavage (Endo-type activity). | |
| Bond 3 (Reducing end) | Cellotriose + Sorbitol | Affinity for reducing end; rare for cellobiohydrolases. |
Logic Diagram: Cleavage Pathways
Figure 2: Mapping product outputs to specific bond cleavage events. The presence of the alditol (yellow) acts as the positional marker.
Troubleshooting & Expert Tips
-
"Ghost" Peaks in HPLC: If you see broad, tailing peaks, your borate removal was incomplete. Borate-sugar complexes drag on anion exchange columns. Solution: Repeat the methanol evaporation step with fresh methanol.
-
Low Yield: Avoid using strong mineral acids (HCl) for quenching, as they can hydrolyze the glycosidic bonds of the cellotetraose, destroying your expensive substrate. Always use Acetic Acid or IR-120 resin.
-
Enzyme Stalling: Alditols bind slightly differently than sugars. If reaction rates are zero, the alditol group may be sterically clashing with a specific residue in the
or subsite (common in some CBHs). This is actually a valuable data point regarding active site steric constraints.
References
-
Biely, P., et al. (1993). "Stereochemistry, specificity and kinetics of the hydrolysis of reduced cellodextrins by nine cellulases." European Journal of Biochemistry.
-
Dionex (Thermo Fisher). (2020). "Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)."
-
NREL. (2011). "Determination of Structural Carbohydrates and Lignin in Biomass." National Renewable Energy Laboratory Analytical Procedures.
-
Gebler, J., et al. (1992). "Subsite mapping of the endoglucanase I from Trichoderma reesei using labeled oligosaccharides." Biochemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Cellotetraitol Peak Resolution in Ion Chromatography
Welcome to the technical support center for ion chromatography (IC) applications. This guide is designed for researchers, scientists, and drug development professionals who are working to resolve and quantify cellotetraitol and other sugar alcohols using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying principles to empower you to troubleshoot and optimize your methods effectively.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions that form the basis of a robust HPAE-PAD method for sugar alcohol analysis.
Q1: What is HPAE-PAD and why is it the preferred method for cellotetraitol analysis?
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful and sensitive technique for the analysis of carbohydrates, including sugar alcohols like cellotetraitol.[1][2][3]
-
The "HPAE" part refers to the separation mechanism. Carbohydrates are weak acids that can be ionized (deprotonated) at high pH. In a high-pH mobile phase (eluent), these ionized sugar alcohols can be separated on a strong anion-exchange column.[4][5] This allows for high-resolution separations of complex carbohydrate mixtures without the need for derivatization.[4][6]
-
The "PAD" part is the detection method. Pulsed Amperometric Detection provides direct, highly sensitive detection of carbohydrates by measuring the current generated from their oxidation on a gold electrode surface.[4][7] This specificity means that many common matrix components that are not electrochemically active do not interfere with detection.[7]
This combination makes HPAE-PAD ideal for cellotetraitol, offering high selectivity and sensitivity in complex sample matrices found in biopharmaceutical and food applications.
Q2: What are the most critical factors affecting peak resolution for sugar alcohols?
The paramount parameters influencing the separation efficiency in IC are the column packing, eluent composition (type, concentration, pH), flow rate, and column temperature.[8][9] For cellotetraitol and other sugar alcohols, the three most critical factors to control for optimal resolution are:
-
Eluent Hydroxide Concentration: The concentration of sodium or potassium hydroxide directly controls the pH of the mobile phase. This, in turn, dictates the degree of ionization of the sugar alcohols, which affects their retention and the selectivity between different analytes.[8]
-
Column Temperature: Temperature influences the kinetics of the ion-exchange process and eluent viscosity.[10] Even small fluctuations in temperature can cause significant shifts in retention times and can alter separation selectivity, sometimes even reversing the elution order of peaks.[10][11]
-
Stationary Phase Chemistry: The choice of the analytical column is fundamental. Columns designed specifically for carbohydrate and sugar alcohol analysis, such as the Thermo Scientific™ Dionex™ CarboPac™ series, have unique chemistries optimized for these separations.[1][6][7] For instance, the Dionex™ CarboPac™ MA1 column has a high anion-exchange capacity that enables the use of high concentration hydroxide eluents, which improves the retention and resolution of weakly acidic sugar alcohols.[7]
Q3: Why is eluent preparation so critical, and what are the best practices?
Improper eluent preparation is one of the most common reasons for poor performance in HPAE-PAD systems.[2][7] The primary issue is carbonate contamination, which occurs when sodium hydroxide eluents absorb atmospheric carbon dioxide.
-
Impact of Carbonate: Carbonate is a divalent anion at high pH and a much stronger eluting ion than hydroxide. Its presence in the eluent will significantly reduce the retention times of all analytes, leading to poor resolution and non-reproducible results.[2]
-
Best Practices:
-
Use High-Purity Reagents: Always use high-purity, deionized water with a resistivity of 18 MΩ·cm.[7] For sodium hydroxide eluents, use a high-quality, low-carbonate 50% (w/w) solution rather than pellets, which are often coated in sodium carbonate.[12]
-
Degas Eluents: Degas the water before preparing the eluent to remove dissolved CO2.[12]
-
Protect from Air: Blanket the eluent reservoir with an inert gas like helium or nitrogen to prevent CO2 absorption during use.[2][13]
-
Troubleshooting Guide: A Systematic Approach to Resolution Problems
This guide provides a structured approach to diagnosing and solving common peak resolution issues encountered during cellotetraitol analysis.
Problem: Poor Resolution or Co-elution of Cellotetraitol Peak
You observe that the cellotetraitol peak is not baseline-resolved from an adjacent peak (either another sugar alcohol or a matrix component). The resolution factor (Rs) is less than 1.5.
Before making any changes, it is crucial to follow a logical sequence to identify the root cause. The following diagram outlines a recommended workflow.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. sepscience.com [sepscience.com]
- 4. youtube.com [youtube.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. lcms.cz [lcms.cz]
- 7. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Master Temperature Control in Ion Chromatography - AnalyteGuru [thermofisher.com]
- 11. Temperature effects in high-performance anion-exchange chromatography of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Simple Sugars to Complex Carbs: Choosing the Right IC Elution Method for Analysis - AnalyteGuru [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Background Noise in Cellotetraitol Mass Spectrometry
Welcome to the technical support center for cellotetraitol mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the persistent challenge of background noise. Our goal is to equip you with the expertise to identify, mitigate, and overcome noise, ensuring high-quality, reproducible data in your experiments.
The Challenge of Background Noise in Glycoanalysis
The analysis of oligosaccharides like cellotetraitol by mass spectrometry is often hampered by the presence of significant background noise. This noise can obscure the analyte signal, leading to poor sensitivity, inaccurate quantification, and difficulty in structural elucidation. The sources of this noise are multifaceted, ranging from the chemical environment to the instrument itself. This guide provides a systematic approach to deconstruct and address these noise sources.
Part 1: Troubleshooting Guides
This section offers a structured approach to diagnosing and resolving common sources of background noise.
Guide 1: Identifying and Mitigating Chemical Noise
Chemical noise is often the most significant contributor to high background in ESI-MS and originates from non-analyte ions in the sample or mobile phase.
Common Sources of Chemical Noise:
-
Solvents and Reagents: Impurities in solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate) are primary culprits.
-
Sample Matrix: Complex biological or synthetic sample matrices contain numerous compounds that can co-elute and ionize alongside cellotetraitol, creating a dense chemical background.
-
Environmental and Labware Contamination: Plasticizers (e.g., phthalates from plastic containers), detergents from inadequately rinsed glassware, and even airborne laboratory contaminants can introduce unwanted ions.
-
Adduct Formation: The formation of adducts with alkali metals (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) is a common phenomenon in carbohydrate analysis and can be considered a form of chemical noise that complicates spectra.[1][2][3]
Troubleshooting Workflow for Chemical Noise:
Sources
Technical Support Center: Cellotetraitol-Enzyme Binding Optimization
Topic: Minimizing Steric Hindrance in Cellotetraitol-Cellulase Interactions Current Status: Systems Operational | Agent: Senior Application Scientist
Introduction: The Steric Challenge
Welcome to the Advanced Enzymology Support Center. You are likely here because your binding assays (ITC, SPR) or in silico docking runs involving cellotetraitol (the reduced alditol form of cellotetraose) and processive cellulases (e.g., Trichoderma reesei Cel7A) are showing anomalous results.
The Core Problem: Unlike cellotetraose, cellotetraitol possesses an acyclic sorbitol (glucitol) tail at the reducing end. While this prevents rapid hydrolysis—making it an excellent structural probe—the increased conformational flexibility of the acyclic tail often leads to severe steric clashes within the confined "tunnel" active sites of cellobiohydrolases (CBHs).
This guide provides modular troubleshooting to resolve these steric bottlenecks.
Module 1: In Silico Troubleshooting (Docking & MD)
User Issue: “AutoDock Vina consistently fails to dock cellotetraitol into the -4 to -1 subsites, or reports positive (repulsive) energies.”
Root Cause Analysis
Standard rigid-receptor docking fails here because the enzyme tunnel (specifically loops B3 and B4 in Family 7 glycoside hydrolases) must "breathe" to accommodate the acyclic tail of cellotetraitol. The alditol tail often clashes with the catalytic nucleophile or the "shelf" tryptophan residues.
Step-by-Step Protocol: Induced Fit Docking
-
Receptor Preparation:
-
Protonation States: You must manually adjust the protonation of the catalytic pair. For TrCel7A, Glu217 acts as the acid (protonated) and Glu212 as the nucleophile (deprotonated). Standard PDB2PQR servers often misassign this in the presence of a ligand.
-
Water Removal: Remove all crystallographic waters except the conserved water molecule often found bridging the nucleophile and the anomeric carbon (if modeling a hydrolysis intermediate).
-
-
Flexible Side Chain Selection:
-
In your docking config, set the following residues as FLEXIBLE:
-
Tunnel Entrance: Trp40 (gatekeeper).
-
Catalytic Center: Glu212, Glu217, Asp214.
-
Steric Bottleneck: Trp38 (often clashes with the acyclic tail).
-
-
-
Ligand Topology (The Alditol Tail):
-
Ensure the rotatable bond count includes the C1-C2 bond of the acyclic glucitol end.
-
Tip: If using AutoDock Tools, manually verify the torsion tree. The acyclic tail frequently folds back on itself in vacuum; apply a distance restraint between the C1 of the alditol and the catalytic acid to guide the pose.
-
Visualization: Troubleshooting Logic Flow
Module 2: Protein Engineering (Wet-Lab)
User Issue: “The docking looks fine, but
The Engineering Solution: Tunnel Widening
Cellotetraitol binds in the -4 to -1 subsites. In wild-type CBH1, the tunnel is enclosed by surface loops. To minimize steric hindrance, you must convert the "tunnel" topology into a "cleft" topology.
Protocol: Targeted Loop Deletion
-
Identify Target Loops:
-
Target the B3 loop (residues ~247–252 in TrCel7A) and B4 loop (residues ~395–401). These loops form the "roof" of the tunnel.
-
-
Mutagenesis Strategy:
-
Do not simply delete the residues, as this destabilizes the hydrophobic core.
-
Replacement Strategy: Replace the bulky loop sequence with a short Gly-Ser-Gly linker. This retains flexibility while removing the steric bulk that clashes with the cellotetraitol tail.
-
-
Side-Chain Pruning:
-
Trp38Ala Mutation: Trp38 is a "shelf" residue that stabilizes the glucosyl ring. However, for cellotetraitol, the acyclic tail often clashes with the indole ring of Trp38. Mutating to Alanine removes this clash, though it may reduce affinity for the glucosyl moiety. A compromise mutation is Trp38Phe .
-
Data Summary: Impact of Modifications
| Modification | Target Region | Effect on Cellotetraitol Binding | Mechanism |
| WT TrCel7A | Native Tunnel | High Steric Hindrance | Acyclic tail clashes with tunnel roof (B3 loop). |
| Tunnel Roof | Reduced Hindrance | Opens tunnel to solvent; allows tail flexibility. | |
| W38A | Subsite -1 | Eliminates Clash | Removes bulky indole ring; accommodates alditol sway. |
| N45A (Deglycosylation) | Entrance | Improved Kinetics | Removes glycan bulk near tunnel entrance [1]. |
Module 3: Experimental Validation
User Question: “How do I prove that the low affinity is due to steric hindrance and not just poor hydrophobic stacking?”
The "Burst" Kinetics Assay
Steric hindrance in processive enzymes often manifests as a "jammed" state where the enzyme binds but cannot slide.
-
Setup: Use a stopped-flow apparatus with fluorescence detection (tryptophan quenching).
-
Substrate: Cellotetraitol (ligand) vs. Cellotetraose (control).
-
Observation:
-
Steric Hindrance Signature: You will see a fast initial binding phase (
similar to control) followed by a lack of the isomerization phase ( ), or a very slow isomerization. This indicates the ligand can enter the tunnel but cannot settle into the catalytically competent conformation due to the acyclic tail clashing.
-
-
Thermal Shift Assay (TSA):
-
Incubate Enzyme + Cellotetraitol.
-
Result: If steric hindrance is high, the
(thermal shift) will be negligible or negative (destabilizing). If hindrance is minimized (via the engineering steps in Module 2), you should see a positive > 2°C, indicating a tight, stabilizing complex.
-
Visualization: Steric Mechanism
FAQs: Rapid Fire Troubleshooting
Q: Can I use cellotetraitol to measure
Q: Why does my docking score improve when I remove water molecules? A: AutoDock Vina penalizes overlap. In reality, sugars displace water. However, you must keep the "catalytic water" (often W1 or Wat212) if you are studying the hydrolysis mechanism. If you are just studying binding affinity, stripping waters is acceptable, but using a solvation model (like RISM) is superior.
Q: I see "negative" peaks in my Difference Electron Density map at the -1 subsite. A: This confirms steric hindrance. The negative density implies the model (cellotetraitol) has been placed where the protein actually is, or the protein has moved to avoid the ligand. Refine the protein loops (B-factors will be high) and consider alternate rotamers for the alditol tail.
References
-
Kołaczkowski, B. et al. (2020). Removal of N-linked glycans in cellobiohydrolase Cel7A from Trichoderma reesei reveals higher activity and binding affinity on crystalline cellulose. Biotechnology for Biofuels. Link
-
Divne, C. et al. (1998). High-resolution crystal structures reveal how a cellulose chain is bound in the 50 Å long tunnel of cellobiohydrolase I from Trichoderma reesei.[1] Journal of Molecular Biology. Link
-
Bodenheimer, A. M.[2] & Meilleur, F. (2016).[2] Crystal structures of wild-type Trichoderma reesei Cel7A catalytic domain in open and closed states. FEBS Letters. Link
-
Nakamura, A. et al. (2013). Double steric hindrance mutagenesis yielding a high-affinity cellulose-binding module. FEBS Letters. Link
-
Payne, C. M. et al. (2015). Glycoside hydrolase processivity is directly related to the free energy of the product-enzyme complex. Journal of the American Chemical Society. Link
Sources
- 1. High-resolution crystal structures reveal how a cellulose chain is bound in the 50 A long tunnel of cellobiohydrolase I from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of wild-type Trichoderma reesei Cel7A catalytic domain in open and closed states - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced Characterization of Cellotetraitol: A Comparative Guide to MS Fragmentation Modalities
Executive Summary
Cellotetraitol (the alditol derivative of cellotetraose) serves as a critical analytical standard in lignocellulosic biomass research. Unlike its parent reducing sugar, cellotetraitol presents a linear, open-chain terminus that eliminates anomeric heterogeneity (
This guide compares the two dominant mass spectrometry (MS) workflows for characterizing cellotetraitol: Native Negative-Mode ESI-MS/MS and Permethylated Positive-Mode MALDI-TOF/MS . While native analysis offers rapid screening capabilities, permethylation remains the gold standard for structural validation and linkage analysis.
Part 1: Comparative Analysis of MS Modalities
Native ESI-MS/MS (Negative Mode)
Best for: Rapid profiling, LC-MS coupling, and minimizing sample preparation.
In negative electrospray ionization (ESI-), cellotetraitol forms deprotonated molecular ions
-
Precursor Ion:
667.24 ( ) -
Primary Fragmentation Pathway: C-type and Y-type glycosidic cleavages.
-
Mechanism: The negative charge is often stabilized on the acidic hydroxyls. Collision-Induced Dissociation (CID) yields a series of ions representing the loss of glucose units (
). -
Limitations: Native spectra often lack the high-energy cross-ring cleavages (A/X ions) required to definitively assign the
linkage position, making it difficult to distinguish cellotetraitol from isomeric alditols (e.g., maltotetraitol) without retention time data.
Permethylated MALDI-TOF/MS (Positive Mode)
Best for: De novo sequencing, linkage determination, and high-sensitivity detection.
Permethylation converts all free hydroxyl groups to methoxy groups. This hydrophobic derivatization significantly increases ionization efficiency and directs fragmentation patterns towards structurally informative cross-ring cleavages.
-
Precursor Ion:
901.45 ( , calculated for ) -
Primary Fragmentation Pathway: A-type cross-ring cleavages and B/Y glycosidic ions.
-
Mechanism: The fixed sodium charge directs fragmentation. The "unzipping" of the pyranose ring (specifically
and ions) provides a molecular ruler that confirms the linkage. -
Performance Advantage: Permethylation stabilizes the alditol tail, preventing "peeling" reactions common in native sugars, and provides a predictable mass shift of
per hydroxyl group.
Summary of Performance Metrics
| Feature | Native ESI-MS (Negative) | Permethylated MALDI-MS (Positive) |
| Sensitivity | Moderate (pmol range) | High (fmol range) |
| Sample Prep | Minimal (Dilute & Shoot) | High (1-2 hours derivatization) |
| Structural Detail | Sequence (MW only) | Linkage & Branching |
| Major Ion Series | ||
| Isomer Resolution | Poor (requires LC separation) | Excellent (spectral fingerprinting) |
Part 2: Detailed Fragmentation Mechanisms
The following diagram illustrates the fragmentation nomenclature (Domon and Costello) applied to Cellotetraitol. Note the distinct behavior of the open-chain alditol terminus.
Figure 1: Decision tree for fragmentation pathways. Glycosidic cleavages (Green) reveal chain length; Cross-ring cleavages (Red) reveal linkage type.
Theoretical Fragment Ion Table (Permethylated Cellotetraitol)
Precursor:
| Ion Type | Fragment Structure | Theoretical | Diagnostic Value |
| Glc-Glc-Glc-alditol | 683.3 | Confirms loss of terminal non-reducing Glc | |
| Glc-Glc-alditol | 479.2 | Confirms tetramer sequence | |
| Glc-alditol | 275.1 | Confirms alditol tail presence | |
| Glc-Glc-Glc+ | 641.3 | Complementary to | |
| Ring Cleavage | Variable | Diagnostic for |
Part 3: Experimental Protocols
Protocol A: Production of Cellotetraitol (Reduction)
Objective: Eliminate anomers to simplify MS spectrum.
-
Dissolution: Dissolve 1 mg Cellotetraose in 500
L 1M . -
Reduction: Add 500
L of 1M (Sodium Borohydride). -
Incubation: Incubate at room temperature for 2 hours.
-
Quenching: Add Glacial Acetic Acid dropwise until bubbling ceases (destroys excess borohydride).
-
Desalting: Pass through a Porous Graphitized Carbon (PGC) cartridge to remove borate salts. Elute with 30% Acetonitrile/0.1% Formic Acid.
-
Dry: SpeedVac to dryness.
Protocol B: Solid-Phase Permethylation (Spin-Column)
Objective: Enhance sensitivity and structural fragmentation.
-
Bead Prep: Place NaOH beads in a spin column. Wash 3x with Acetonitrile.
-
Sample Load: Resuspend dried Cellotetraitol in 30
L DMSO + 20 L Methyl Iodide ( ) + 2 L water trace. -
Reaction: Apply sample to NaOH column. Incubate 15 mins with gentle shaking.
-
Elution: Spin column at 1000 x g. Collect flow-through.
-
Extraction: Add 200
L Chloroform and 200 L water to flow-through. Vortex and centrifuge. -
Collection: Discard top aqueous layer. Keep bottom Chloroform layer (contains permethylated glycan).
-
Analysis: Mix 1:1 with DHB matrix (10 mg/mL in 50% MeOH) for MALDI.
References
-
Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal. Link
-
Harvey, D. J. (2005). Fragmentation of negative ions from carbohydrates: Part 2. Fragmentation of high-mannose N-linked glycans. Journal of the American Society for Mass Spectrometry. Link
-
Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research. Link
-
Kailemia, M. J., et al. (2014). Oligosaccharide analysis by mass spectrometry: A review of recent developments. Analytical Chemistry. Link
Sources
Comparative Guide: Validating Cellotetraitol Purity via qNMR Spectroscopy
Executive Summary
Cellotetraitol (a reduced cellodextrin) acts as a critical substrate in cellulase activity assays and carbohydrate engineering. Its purity is paramount; however, standard chromatographic methods often fail to distinguish between cellotetraitol and its precursor, cellotetraose , due to their identical hydrodynamic radii and lack of distinct chromophores.
This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior validation methodology.[1] Unlike HPLC-RID or Mass Spectrometry, qNMR offers a self-validating system that simultaneously confirms the molecular structure (complete reduction of the anomeric center) and quantifies absolute purity without requiring an identical reference standard.
Part 1: The Challenge of Cellotetraitol Purity
Cellotetraitol is synthesized by the reduction of cellotetraose. The critical quality attribute (CQA) is the complete conversion of the terminal reducing glucose unit into a sorbitol (glucitol) moiety.
The "Invisible" Impurity
Incomplete reduction leaves residual cellotetraose .
-
HPLC-RID Limitation: Both molecules are highly polar, neutral oligosaccharides. They often co-elute on standard amino-bonded or cation-exchange columns.
-
MS Limitation: While Mass Spectrometry can detect the mass difference (+2 Da for the product), it is poor at quantifying the ratio of these species without rigorous calibration curves, which are complicated by differential ionization efficiencies.
The NMR Solution
NMR exploits the distinct magnetic environment of the anomeric proton (H1) .
-
Precursor (Cellotetraose): The terminal unit exists in equilibrium between
and cyclic hemiacetals. These anomeric protons resonate downfield ( 4.6–5.2 ppm). -
Product (Cellotetraitol): The terminal unit is a linear alditol. The anomeric carbon is reduced to a methylene group (
), shifting the associated protons upfield ( 3.6–3.8 ppm) into the bulk carbohydrate envelope.
Therefore, the complete disappearance of the reducing-end anomeric signal is the definitive proof of purity.
Part 2: Comparative Analysis (NMR vs. Alternatives)
The following table contrasts the efficacy of NMR against traditional chromatographic and spectrometric techniques for this specific application.
| Feature | qNMR (Recommended) | HPLC-RID | LC-MS/MS |
| Primary Detection | Nuclear Spin (H-C environment) | Refractive Index | Mass-to-Charge Ratio |
| Structural Specificity | High. Distinguishes isomers and anomers. | Low. Relies solely on retention time. | Medium. Distinguishes mass but not stereochemistry easily. |
| Reference Standard | Not Required for analyte (uses internal std). | Required (External calibration curve). | Required (Isotopically labeled standards preferred). |
| Limit of Detection | ~0.1% (with sufficient scans) | ~0.5% (Non-specific baseline noise). | <0.01% (High sensitivity). |
| Validation Type | Absolute & Structural. | Relative. | Relative. |
| Sample Recovery | Yes (Non-destructive).[1] | No. | No. |
Part 3: Technical Deep Dive – The Self-Validating Protocol
This protocol uses 1H-qNMR with an internal standard. The system is "self-validating" because the integration ratio between the internal glycosidic bonds and the internal standard provides an internal check on the molecular integrity before purity is even calculated.
Solvent Selection: Deuterium Oxide ( )
-
Why: Cellotetraitol is highly water-soluble.
exchanges the hydroxyl ( ) protons, removing them from the spectrum. This simplifies the window, leaving only the non-exchangeable carbon-bound protons (C-H) for precise integration. -
Reference: 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or TSP is used as the chemical shift reference (
0.00 ppm).[2]
The Diagnostic Signals (The "Fingerprint")
A pure cellotetraitol molecule (Glc-
-
3 Internal Anomeric Protons: From the three
-(1$\to$4) glycosidic linkages. These appear as doublets around 4.5 ppm. -
0 Terminal Anomeric Protons: The reducing end is open.
-
Bulk Protons: The remaining ring and chain protons (
3.2–4.0 ppm).
Pass Criteria:
-
Integration of region
4.4–4.6 ppm 3.0 protons. -
Integration of region
4.6–5.3 ppm (Reducing end ) 0.0 protons.
Part 4: Experimental Protocol
Reagents & Equipment[1][3][4]
-
Instrument: 600 MHz NMR (preferred for resolution) or 400 MHz.
-
Solvent:
(99.9% D). -
Internal Standard (IS): Maleic Acid (traceable purity) or TSP-d4. Note: Maleic acid (
6.3 ppm) is preferred as it does not overlap with the sugar region. -
Sample: ~10 mg Cellotetraitol (dried).
Step-by-Step Workflow
-
Preparation (Gravimetric):
-
Weigh ~10 mg of Cellotetraitol (
) into a vial (precision 0.01 mg). -
Weigh ~2 mg of Maleic Acid (
) into the same vial. -
Dissolve in 600
L . -
Transfer to 5mm NMR tube.[3]
-
-
Acquisition Parameters (Crucial for qNMR):
-
Pulse Angle:
. -
Relaxation Delay (
): Must be of the longest relaxing proton (typically the IS). Set seconds to ensure full magnetization recovery (99.9%). -
Scans (NS): 16 or 32 (sufficient for >10mg).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Phasing: Manual phasing is required for flat baselines.
-
Baseline Correction: Apply polynomial baseline correction (ABS).
-
Integration:
-
Set Maleic Acid singlet (
6.3 ppm) to a value of 2.00 (2 protons). -
Integrate the Internal Anomeric Region (
4.45–4.55 ppm). -
Integrate the "Impurity Region" (
4.60–5.25 ppm).
-
-
Purity Calculation Equation
Where:
- = Integral area
-
= Number of protons (Cellotetraitol anomeric region
; Maleic acid ) - = Molecular Weight
- = Mass weighed
- = Purity (decimal)[4]
Part 5: Visualization & Logic
Diagram 1: Validation Logic Flow
This diagram illustrates the decision matrix for determining purity based on spectral features.
Caption: Logic flow for validating cellotetraitol. The absence of terminal anomeric signals is the primary gatekeeper for purity.
Diagram 2: The Structural Shift
Visualizing the chemical change detected by NMR.[2]
Caption: The reduction of the hemiacetal to an alcohol shifts the H1 proton signal upfield, removing it from the anomeric region.
Part 6: Data Interpretation
Scenario A: Pure Cellotetraitol
- 6.30: Sharp singlet (Internal Standard).
- 4.6–5.3: Flat baseline (No unreduced sugar).
- 4.50: Three overlapping doublets (Integrates to ~3.0 relative to IS).
- 3.2–4.0: Complex multiplet envelope (Bulk protons).
Scenario B: Contaminated Sample (90% Pure)
-
4.66: Small doublet visible (
-anomer of cellotetraose). -
5.22: Small doublet visible (
-anomer of cellotetraose). -
Action: Quantify the impurity integrals. If the sum of impurity integrals is 10% of the total anomeric integral, the reduction is incomplete.
References
-
National Institutes of Health (NIH). (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
ETH Zurich. (2020). Quantitative NMR Spectroscopy: Purity Determination. Retrieved from [Link]
Sources
Structural Discrimination of Glucitol Tetramers: Cellotetraitol vs. Maltotetraitol
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Stereochemical Challenge
In complex carbohydrate analysis, distinguishing Cellotetraitol (
Standard C18 chromatography and low-resolution Mass Spectrometry (MS) cannot differentiate them. The distinction lies entirely in the glycosidic linkage geometry:
-
Cellotetraitol: Linear, ribbon-like topology (
-linkage). -
Maltotetraitol: Helical, curved topology (
-linkage).
This guide details a multi-dimensional analytical strategy combining Porous Graphitic Carbon (PGC) Chromatography , Ion Mobility Spectrometry (IMS) , and Metal-Adduct MS/MS to unequivocally resolve these isomers in complex mixtures.
Physicochemical & Analytical Comparison
The following table summarizes the critical differences exploited by the protocols in this guide.
| Feature | Cellotetraitol | Maltotetraitol | Analytical Impact |
| Linkage Type | Defines 3D shape and solubility. | ||
| 3D Topology | Linear / Planar (Sheet-like) | Helical / Curved | Basis for IMS and PGC separation. |
| IMS Drift Time | Slower (~53.5 ms) | Faster (~52.5 ms) | |
| PGC Retention | Stronger | Weaker | Planar structure aligns better with graphite surface. |
| Key MS/MS Ion | Abundance Ratio: Cellotetraitol yields ~3x higher intensity of this fragment.[1] |
Strategic Methodologies
Methodology A: Porous Graphitic Carbon (PGC) Chromatography
Why it works: Unlike C18 or HILIC, PGC separates based on stereochemistry and planarity. The flat sheets of graphite in the column stationary phase interact strongly with the flat, hydrophobic face of the sugar rings.
-
Cellotetraitol: The linear
-linkage allows the molecule to lie flat against the graphite surface, resulting in maximum - or hydrophobic interaction and longer retention times . -
Maltotetraitol: The
-linkage induces a curvature (coil) that prevents flush alignment with the graphite, reducing interaction area and resulting in shorter retention times .
Methodology B: Ion Mobility Spectrometry (IMS)
Why it works: IMS separates ions in the gas phase based on their Collisional Cross Section (CCS)—effectively their "tumbling size."
-
Differentiation: As confirmed by drift tube experiments (Source 1), Maltotetraitol is more compact (globular/helical) and travels faster through the drift gas. Cellotetraitol is extended (rod-like) and experiences more drag, traveling slower.
Methodology C: Metal-Adduct Tandem MS
Why it works: Protonated species (
Detailed Experimental Protocol
Objective: Isolate and identify Cellotetraitol and Maltotetraitol in a biological matrix.
Step 1: Sample Preparation
-
Extraction: Extract carbohydrates using hot water or 50% ethanol.
-
Reduction (If starting with native sugars): To convert cellotetraose/maltotetraose to their -itol forms (eliminating anomers), incubate with
in for 1 hour at room temperature. Neutralize with acetic acid and desalt using a porous graphitic carbon SPE cartridge. -
Final Dilution: Reconstitute in 50:50 Water:Acetonitrile (ACN).
Step 2: LC-IMS-MS Configuration
-
System: LC coupled to a Traveling Wave or Drift Tube IMS-Q-ToF Mass Spectrometer.
-
Column: Hypercarb™ PGC (Thermo Fisher),
, . -
Mobile Phase A:
Ammonium Acetate in Water (pH 9.0). Note: High pH improves PGC peak shape for alditols. -
Mobile Phase B:
Acetonitrile. -
Gradient:
-
0–5 min: 5% B (Isocratic loading)
-
5–20 min: Linear ramp to 40% B
-
20–25 min: Ramp to 95% B (Wash)
-
25–35 min: 5% B (Re-equilibration - Critical for PGC)
-
Step 3: MS & IMS Parameters [1][2]
-
Ionization: ESI Positive Mode.
-
Target Ion:
. -
IMS Wave Velocity:
(Optimized for m/z 500–1000 range). -
Collision Energy (CE): Ramp 30–50 eV for MS/MS fragmentation.
Step 4: Data Analysis & Validation
-
Extract Ion Chromatogram (EIC): Filter for
. -
Check Drift Time:
-
Peak A (Early eluting LC, Faster Drift): Maltotetraitol .
-
Peak B (Late eluting LC, Slower Drift): Cellotetraitol .
-
-
Verify MS/MS: Examine the fragment at
. If the intensity of this fragment relative to the precursor is High (>30%), it confirms Cellotetraitol. If Low (<10%), it suggests Maltotetraitol.
Visualizations
Diagram 1: The Integrated Analytical Workflow
This diagram illustrates the sequential filtration of the sample through chromatography, ion mobility, and mass spectrometry.
Caption: Figure 1. Orthogonal separation workflow. PGC separates by surface adsorption; IMS separates by gas-phase collision cross-section.
Diagram 2: Mechanistic Separation on PGC
This diagram visualizes why the PGC column separates these isomers based on their 3D topology.
Caption: Figure 2. PGC Retention Mechanism. The linear beta-linked isomer aligns flush with graphite, maximizing retention compared to the helical alpha-isomer.
References
-
Yamagaki, T. et al. (2016). Ion Mobility Separation of Isomeric Carbohydrate Precursor Ions and Acquisition of their Independent Tandem Mass Spectra. National Institutes of Health (PMC). Available at: [Link]
-
West, C. et al. (2016). Understanding the Complexity of Porous Graphitic Carbon (PGC) Chromatography. Analytical Chemistry (ACS). Available at: [Link]
-
Harvey, D.J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds: Carbohydrates. ChemGuide. Available at: [Link]
-
Struwe, W.B. et al. (2022). Current state-of-the-art of separation methods used in LC-MS based metabolomics and lipidomics. Journal of Chromatography B. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
